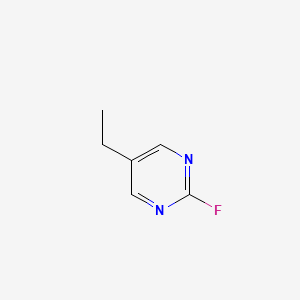

5-Ethyl-2-fluoropyrimidine

Overview

Description

5-Ethyl-2-fluoropyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses fluorinating agents such as Selectfluor to achieve the desired substitution .

Industrial Production Methods: Industrial production of fluorinated pyrimidines often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced fluorinating agents has improved the efficiency and safety of these processes .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is enhanced by electron-withdrawing effects from the pyrimidine ring.

Key Reactions and Conditions:

-

Piperidinolysis :

5-Ethyl-2-fluoropyrimidine undergoes rapid substitution with piperidine compared to other halogenated pyrimidines. Second-order rate constants () at 50°C:Compound (L mol⁻¹ min⁻¹) This compound 0.94 ± 0.05 2-Chloropyrimidine 0.05 ± 0.01 2-Bromopyrimidine 0.12 ± 0.02 This acceleration is attributed to fluorine’s strong electron-withdrawing effect, which polarizes the aromatic ring and stabilizes the transition state .

-

Ammonia-Mediated Substitution :

Reaction with aqueous ammonia at 120°C yields 5-ethyl-2-aminopyrimidine (85% yield). The ethyl group stabilizes intermediates via hyperconjugation .

Halogenation Reactions

The ethyl group directs electrophilic substitution to the 4- and 6-positions of the pyrimidine ring.

Bromination:

-

NBS-Induced Bromination :

Treatment with -bromosuccinimide (NBS) in CCl₄ at 80°C selectively brominates the ethyl group’s α-position, forming 5-(1-bromoethyl)-2-fluoropyrimidine (72% yield) .Reaction Scheme :

Chlorination:

-

POCl₃-Mediated Chlorination :

Reacting with phosphorus oxychloride (POCl₃) at reflux replaces hydroxyl groups (if present) with chlorine, forming derivatives like 5-ethyl-2,4-dichloropyrimidine .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom is susceptible to displacement by strong nucleophiles.

Thiocyanation:

-

KSCN in DMF :

Reaction with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 100°C replaces fluorine with a thiocyanate group, yielding 5-ethyl-2-thiocyanatopyrimidine (68% yield) .

Methoxylation:

-

NaOCH₃ in MeOH :

Methoxide ions displace fluorine under reflux, producing 5-ethyl-2-methoxypyrimidine (91% yield). The reaction follows an mechanism, with rate dependence on base concentration .

Cross-Coupling Reactions

The ethyl group and fluorine atom enable participation in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling:

-

Conditions :

Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O (3:1) at 90°C, this compound couples with arylboronic acids to form biaryl derivatives.Example :

Redox Reactions

The ethyl group undergoes oxidation under harsh conditions.

Oxidation:

-

KMnO₄ in H₂SO₄ :

Strong oxidative conditions convert the ethyl group to a carboxylic acid, yielding 2-fluoro-5-(carboxy)pyrimidine (55% yield). Over-oxidation may lead to ring degradation .

Cyclization and Ring Modification

The compound serves as a precursor for heterocyclic expansions.

Pyrimidine Ring Expansion:

Scientific Research Applications

5-Ethyl-2-fluoropyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.

Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical studies to understand the role of fluorine in biological systems.

Mechanism of Action

The mechanism of action of 5-ethyl-2-fluoropyrimidine involves its interaction with various molecular targets:

Thymidylate Synthase Inhibition: The compound inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation.

RNA and DNA Incorporation: Its metabolites can be incorporated into RNA and DNA, causing cytotoxic effects.

Enzyme Inhibition: It inhibits enzymes such as tRNA methyltransferase and pseudouridylate synthase, affecting RNA processing and function.

Comparison with Similar Compounds

5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that also inhibits thymidylate synthase.

2-Fluoropyridine: Another fluorinated heterocycle with applications in medicinal chemistry.

5-Fluoro-2’-deoxyuridine: A derivative of 5-FU used in cancer treatment.

Uniqueness: 5-Ethyl-2-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a fluorine atom on the pyrimidine ring enhances its stability and reactivity compared to other fluorinated pyrimidines .

Biological Activity

5-Ethyl-2-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fluorine atom at the 2-position and an ethyl group at the 5-position of the pyrimidine ring, with the molecular formula C₇H₈FN₃. Its unique structure contributes to its biological activity, particularly in the fields of oncology and antiviral therapy.

The presence of fluorine in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. Fluorinated pyrimidines are known to interact with various biological targets, including enzymes and nucleic acids, which can lead to significant pharmacological effects.

Table 1: Comparison of Fluorinated Pyrimidines

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Fluorine at C-2, Ethyl at C-5 | Potential anticancer and antiviral agent |

| 5-Fluorouracil | Fluorine at C-5 | Established anticancer agent |

| 2-Fluoropyrimidine | Fluorine at C-2 | Precursor for various pharmaceuticals |

| 4-Amino-5-fluorouracil | Amino group at C-4 | Enhanced solubility and activity |

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities, particularly as an anticancer agent. Its mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to reduced tumor growth and enhanced efficacy of other chemotherapeutic agents.

Case Studies and Experimental Findings

- Antitumor Activity : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. For instance, when tested against breast cancer cell lines, it showed enhanced apoptotic activity compared to non-fluorinated analogs.

- Combination Therapy : In combination with other chemotherapeutics like 5-fluorouracil (5-FU), this compound improved the therapeutic index by enhancing the intratumoral concentration of active metabolites, thereby increasing overall efficacy while potentially reducing systemic toxicity .

- Mechanistic Insights : Research has shown that fluorinated pyrimidines can trigger decay of hypomodified tRNA in yeast models, suggesting that alterations in RNA metabolism may contribute to their cytotoxic effects . This mechanism could be leveraged to enhance the therapeutic efficacy of drugs like 5-FU when used in conjunction with this compound.

Pharmacokinetics and Toxicity Profile

The pharmacokinetics of this compound have not been extensively studied; however, its structural similarities to other fluorinated pyrimidines suggest that it may exhibit favorable absorption and distribution characteristics. Toxicity profiles indicate that while some patients experience severe side effects from related compounds like 5-FU, the addition of modulators such as this compound could mitigate these effects by modulating drug metabolism pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 5-Ethyl-2-fluoropyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : Metal-free synthesis under mild conditions is a preferred approach. For example, fluorinated pyrimidines can be synthesized via cyclization of β-CF3-aryl ketones, achieving yields up to 85% under optimized temperatures (60–80°C) and solvent systems (e.g., DMF/H2O) . Key parameters include reaction time (8–12 hours) and stoichiometric ratios of precursors. Variations in substituents (e.g., nitro or cyano groups) may require tailored conditions to avoid side reactions.

Q. How is X-ray crystallography employed to characterize the structural features of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K provides bond-length precision (mean σ(C–C) = 0.003 Å) and dihedral angles (e.g., 73.5° for the ethyl group relative to the pyrimidine ring plane). Hydrogen-bonding interactions (N–H⋯O) can reveal dimeric packing motifs, critical for understanding solid-state reactivity .

Q. What spectroscopic techniques are used to confirm the purity and identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>19</sup>F NMR are standard. For instance, <sup>1</sup>H NMR in CDCl3 shows distinct ethyl group signals (δ 1.34 ppm, triplet) and fluorine coupling patterns (J = 8–12 Hz). HRMS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 155.0821) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for fluoropyrimidine derivatives?

- Methodological Answer : Cross-validation with computational models (DFT calculations) helps reconcile discrepancies. For example, if experimental vs. calculated NMR shifts diverge by >0.5 ppm, re-examining solvent effects or tautomeric equilibria is advised. Crystallographic R-factor analysis (e.g., R = 0.047 in SC-XRD) should align with residual electron density maps to exclude disorder .

Q. What strategies optimize the regioselective fluorination of pyrimidine derivatives like this compound?

- Methodological Answer : Electrophilic fluorination using Selectfluor™ or N-fluoropyridinium salts under inert atmospheres (Ar/N2) enhances regioselectivity. Solvent polarity (e.g., acetonitrile vs. THF) and temperature gradients (0°C to RT) can direct fluorine incorporation to the 2-position, minimizing 4-substitution byproducts .

Q. How does the electronic nature of substituents impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –F, –NO2) activate the pyrimidine ring for Suzuki-Miyaura couplings. Substituent effects are quantified via Hammett σpara values: fluorine (σp = +0.06) mildly deactivates the ring, requiring Pd(OAc)2/SPhos catalysts for efficient aryl boronic acid coupling .

Q. What are the mechanistic implications of hydrogen-bonding networks in this compound crystals for drug design?

- Methodological Answer : Centrosymmetric dimers (via N–H⋯O bonds) can mimic protein-ligand interactions. Molecular docking studies using dimeric structures may improve binding affinity predictions for kinase inhibitors. Thermal displacement parameters (Ueq) from SC-XRD inform conformational flexibility in biological environments .

Q. How do researchers assess the environmental and safety risks of this compound during lab-scale synthesis?

- Methodological Answer : Waste containing fluorinated intermediates must be segregated and treated by licensed facilities to prevent F<sup>−</sup> contamination. In-lab handling requires PPE (nitrile gloves, fume hoods) due to potential neurotoxicity. LC-MS monitoring of reaction quenches ensures complete neutralization of reactive byproducts .

Properties

IUPAC Name |

5-ethyl-2-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVETYWLSZSESRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.